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Introduction
JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive small-molecule

inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly

activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene

amplification or mutation, plays a crucial role in tumor cell proliferation, survival, migration, and

invasion.[3] This has made c-Met a compelling target for cancer therapy. JNJ-38877605 has

demonstrated significant antitumor activity in a variety of preclinical xenograft models,

particularly those with MET gene amplification or pathway activation.[4]

This technical guide provides a comprehensive overview of the use of JNJ-38877605 in

preclinical xenograft models, consolidating key data and experimental protocols. It is intended

to serve as a resource for researchers and drug development professionals working on c-Met

inhibitors and related cancer therapies. Of critical importance, and a central theme of this

guide, is the ultimate discontinuation of JNJ-38877605's clinical development due to species-

specific renal toxicity, a finding with significant implications for preclinical to clinical translation.

[4][5][6]

Mechanism of Action
JNJ-38877605 is a highly selective inhibitor of c-Met kinase with an IC50 of 4 nM.[2] It exhibits

over 600-fold selectivity for c-Met compared to a panel of more than 200 other tyrosine and
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serine-threonine kinases.[2] The primary mechanism of action is the inhibition of c-Met

autophosphorylation, which in turn blocks downstream signaling pathways, including the

PI3K/Akt and MAPK/ERK pathways, that are critical for tumor cell growth and survival.[7]

Preclinical Xenograft Studies: Efficacy and
Pharmacodynamics
JNJ-38877605 has been evaluated in several preclinical xenograft models, demonstrating

significant tumor growth inhibition and regression in tumors dependent on c-Met signaling.

Data Summary
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Cell Line
Cancer
Type

Mouse
Model

JNJ-
38877605
Dosage

Key
Findings

Reference(s
)

GTL16
Gastric

Carcinoma

Immunodefici

ent nu/nu

40

mg/kg/day,

p.o. for 72

hours

Statistically

significant

decrease in

plasma levels

of human IL-8

(from 0.150

ng/mL to

0.050 ng/mL)

and GROα

(from 0.080

ng/mL to

0.030 ng/mL).

Reduction of

uPAR in the

blood by

more than

50%.

[3]

MKN-45
Gastric

Carcinoma
N/A N/A

Antiproliferati

ve activity

with an IC50

of 10.9 nM in

a 72-hour

assay.

[3]

SNU-5
Gastric

Carcinoma
N/A N/A

Antiproliferati

ve activity

with an IC50

of 15.8 nM in

a 72-hour

assay.

[3]

U251 Glioblastoma N/A 50 mg/kg,

p.o., once

Inhibited

ionizing

radiation (IR)-

[3]
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daily for 13

days

induced

invasion and

promoted

apoptosis.

U87 MG Glioblastoma N/A N/A

Regression of

tumors in

both

subcutaneou

s and

orthotopic

models.

[4]

Experimental Protocols
General Xenograft Protocol
A generalized workflow for establishing and evaluating the efficacy of JNJ-38877605 in

preclinical xenograft models is outlined below.
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General workflow for preclinical xenograft studies with JNJ-38877605.
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GTL16 Gastric Carcinoma Xenograft Model
Cell Line: GTL16 human gastric carcinoma cells.

Animal Model: 6-week-old immunodeficient nu/nu female mice on a Swiss CD1 background.

[3]

Implantation: GTL16 cells are inoculated subcutaneously into the right posterior flank. For

determination of uPAR and IL-6, cells can be inoculated in both the right and left posterior

flanks.[3]

Treatment: Once tumors are established, mice are treated orally (p.o.) with JNJ-38877605 at

a dose of 40 mg/kg/day for 72 hours.[3]

Endpoint Analysis: Plasma levels of human IL-8, GROα, and uPAR are measured to assess

pharmacodynamic activity.[3]

U87 MG Glioblastoma Xenograft Model
While specific protocols for JNJ-38877605 in U87 MG xenografts are not detailed in the

provided search results, a general methodology for establishing these models is as follows:

Cell Line: U87 MG human glioblastoma cells.

Animal Model: Immunodeficient mice (e.g., nu/nu or NOD/SCID).

Subcutaneous Model:

Implantation: U87 MG cells are harvested during their exponential growth phase, and a

cell suspension is prepared. Typically, 1 x 10^6 to 5 x 10^6 cells are injected

subcutaneously into the flank of the mice.

Orthotopic Model:

Implantation: Mice are anesthetized, and a burr hole is made in the skull. A stereotactic

apparatus is used to inject a small volume (e.g., 2-5 µL) of U87 MG cell suspension (e.g.,

1 x 10^5 cells) into the brain parenchyma (e.g., caudate nucleus or cerebral cortex).
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Treatment: Oral administration of JNJ-38877605 at a specified dose and schedule.

Endpoint Analysis: For subcutaneous models, tumor volume is measured with calipers. For

orthotopic models, tumor growth can be monitored using imaging techniques such as

bioluminescence imaging (for luciferase-expressing cells) or MRI. Survival is a key endpoint

for orthotopic studies.

Signaling Pathway Inhibition by JNJ-38877605
JNJ-38877605 targets the c-Met receptor, thereby inhibiting its downstream signaling cascades

that are crucial for cancer cell proliferation and survival.
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Mechanism of action of JNJ-38877605 in the c-Met signaling pathway.
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Species-Specific Toxicity and Clinical Development
Discontinuation
A critical aspect of the JNJ-38877605 story is the species-specific renal toxicity that was not

predicted by standard preclinical models (rat and dog) but was observed in humans and

subsequently replicated in rabbits.[4][5][6] This toxicity was attributed to the formation of

insoluble metabolites by the enzyme aldehyde oxidase.[4][5]

Drug Metabolism

Species-Specific Effects

Clinical Outcome

JNJ-38877605

Insoluble Metabolites

Metabolized by
Aldehyde Oxidase

Humans & Rabbits Rats & Dogs

Renal Toxicity
(Crystal Formation)

No Renal Toxicity

Clinical Development
Discontinued
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Logical flow of species-specific toxicity leading to the discontinuation of JNJ-38877605.

Conclusion
JNJ-38877605 demonstrated promising preclinical antitumor activity in various xenograft

models, particularly those driven by c-Met amplification or activation. Its potent and selective

inhibition of the c-Met signaling pathway translated to significant tumor growth inhibition and

regression in these models. However, the unforeseen species-specific renal toxicity observed

in humans, which was not apparent in standard rodent and canine toxicology studies, ultimately

led to the termination of its clinical development.[4][5]

The case of JNJ-38877605 serves as a critical reminder of the limitations of preclinical models

in predicting all aspects of human drug metabolism and toxicity. While xenograft models remain

an invaluable tool for assessing anti-cancer efficacy and pharmacodynamics, this example

underscores the importance of a comprehensive understanding of inter-species differences in

drug metabolism to better inform clinical trial design and mitigate potential risks. For

researchers in the field, the data and protocols presented here for JNJ-38877605 can still

provide valuable insights into the preclinical evaluation of c-Met inhibitors, while the

toxicological findings offer important lessons for the broader field of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25745036/
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://aacrjournals.org/clincancerres/article/21/10/2297/117328/The-c-Met-Tyrosine-Kinase-Inhibitor-JNJ-38877605
https://www.mdpi.com/1422-0067/22/11/5557
https://www.mdpi.com/1422-0067/22/11/5557
https://www.benchchem.com/product/b612286#preclinical-xenograft-models-using-jnj-38877605
https://www.benchchem.com/product/b612286#preclinical-xenograft-models-using-jnj-38877605
https://www.benchchem.com/product/b612286#preclinical-xenograft-models-using-jnj-38877605
https://www.benchchem.com/product/b612286#preclinical-xenograft-models-using-jnj-38877605
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612286?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

